1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine
Overview
Description
1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine is a useful research compound. Its molecular formula is C15H21BrClNO and its molecular weight is 346.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
1-[omega-(4-Chlorophenoxy)alkyl]-4-methylpiperidines Biological Evaluation at Sigma Sites
The sigma ligand 1-[3-(4-chlorophenoxy)propyl]-4-methylpiperidine, identified for CNS disorders and neuropathies, along with related chiral compounds, were synthesized and evaluated for their binding affinities at sigma1, sigma2, and sterol Delta8-Delta7 isomerase sites. Introducing chirality via methyl substitution revealed slight differences in sigma1-site affinities, with the (-)-(S)-4-methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine showing the highest affinity and selectivity for the sigma1 site compared to sigma2 and SI sites (Berardi et al., 2003).
Antimicrobial and Antibacterial Activities
Synthesis and Antibacterial Evaluation of 5-Substituted-1,3,4-Oxadiazol-2-yl 4-(4-Methylpiperidin-1-Ylsulfonyl)Benzyl Sulfides This study introduced derivatives with 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, displaying valuable antibacterial properties. The target molecules were synthesized through a series of steps, and their structural elucidation was confirmed by spectral data. The compounds exhibited significant antibacterial activities, offering valuable insights into potential applications in this field (Aziz‐ur‐Rehman et al., 2017).
Synthesis and Pharmacological Screening
Synthesis and Pharmacological Screening of Sulfa Derivatives of 2-Pipecoline-Bearing 1,3,4-Oxadiazole Core The study synthesized sulfa derivatives from 2-pipecoline and 4-bromomethylbenzenesulfonyl chloride, coupling them with nucleophiles in an aprotic medium. These compounds were evaluated for their antibacterial and enzyme inhibitory activities, showing notable results against both gram-positive and gram-negative bacterial strains. The enzyme inhibition assessment revealed compounds to be efficient against acetylcholinesterase and butyrylcholinesterase, marking their potential in pharmacological applications (Aziz-ur-Rehman et al., 2017).
Properties
IUPAC Name |
1-[3-(4-bromo-2-chlorophenoxy)propyl]-4-methylpiperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrClNO/c1-12-5-8-18(9-6-12)7-2-10-19-15-4-3-13(16)11-14(15)17/h3-4,11-12H,2,5-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSHQZBTONOLJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCOC2=C(C=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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